4-Bromostilbene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

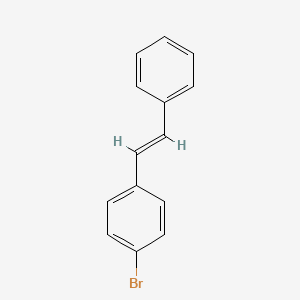

4-Bromostilbene is a useful research compound. Its molecular formula is C14H11Br and its molecular weight is 259.146. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block in Organic Synthesis

4-Bromostilbene serves as a crucial intermediate in the synthesis of various organic compounds. It is commonly used to prepare more complex molecules through several chemical reactions:

- Substitution Reactions : The bromine atom can be replaced with other functional groups through nucleophilic substitution.

- Oxidation Reactions : It can be oxidized to form brominated stilbene oxides.

- Reduction Reactions : Reduction can yield stilbene derivatives with reduced bromine content.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Reaction Description | Common Reagents |

|---|---|---|

| Substitution | Replacement of bromine with another functional group | Sodium hydroxide, potassium tert-butoxide |

| Oxidation | Formation of brominated stilbene oxides | Potassium permanganate, chromium trioxide |

| Reduction | Conversion to reduced stilbene derivatives | Lithium aluminum hydride, hydrogen gas |

This compound has garnered attention for its potential biological activities, particularly in cancer research and anti-inflammatory studies. Its unique properties allow it to interact with various biological systems.

Anticancer Properties

Recent studies have demonstrated that this compound can induce apoptosis in cancer cells. For example, it has shown efficacy against the T24T bladder cancer cell line by inhibiting the expression of XIAP (X-linked inhibitor of apoptosis protein) at concentrations around 60 µM. In vivo studies on xenograft mice indicated a significant reduction in tumor mass after treatment with 150 mg/kg for six weeks.

Anti-inflammatory Effects

In experimental models, this compound exhibited anti-inflammatory properties by suppressing interleukin-1β levels, which are critical mediators in inflammatory responses. This suggests its potential utility in treating chronic inflammatory diseases.

Table 2: Biological Activities of this compound

| Activity Type | Mechanism of Action | Model Used | Concentration | Effect |

|---|---|---|---|---|

| Anticancer | Induces apoptosis by inhibiting XIAP | T24T bladder cancer cell line | 60 µM | Reduced cell viability |

| In vivo tumor growth inhibition | Xenograft mice | 150 mg/kg for 6 weeks | Significant tumor mass reduction | |

| Anti-inflammatory | Suppresses interleukin-1β levels | Rat model | Not specified | Reduced inflammation |

Industrial Applications

In addition to its research applications, this compound is utilized in various industrial processes:

- Production of Polymers and Dyes : The compound is employed in synthesizing polymers and dyes due to its reactive nature.

- Fluorescent Agents : Its unique structure allows it to be used as a fluorescent agent in different applications.

Case Studies

-

Anticancer Effects Study

A study demonstrated that treatment with this compound resulted in apoptosis in T24T bladder cancer cells. The mechanism involved downregulation of XIAP expression, leading to enhanced cell death. In vivo studies confirmed reduced tumor mass in xenograft models. -

Anti-inflammatory Mechanism Study

Research involving a rat model showed that administration of this compound led to decreased levels of interleukin-1β, indicating its potential as a treatment for chronic inflammatory conditions.

Comparison with Related Compounds

Comparative analysis with similar compounds highlights the unique features and biological activities associated with this compound:

Table 3: Comparison with Related Stilbenes

| Compound | Unique Features | Biological Activity |

|---|---|---|

| Stilbene | Parent compound; lacks halogen substituents | Antioxidant properties |

| Resveratrol | Known for anti-inflammatory and antioxidant effects | Cancer preventive; cardioprotective |

| Pterostilbene | Methoxy-substituted; higher lipophilicity | Antioxidant; potential anticancer effects |

| This compound | Bromine enhances reactivity and biological interaction | Anticancer; anti-inflammatory properties |

Propiedades

IUPAC Name |

1-bromo-4-[(E)-2-phenylethenyl]benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Br/c15-14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-11H/b7-6+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZMMKLVIBZWGPK-VOTSOKGWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=CC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4714-24-3 |

Source

|

| Record name | 4714-24-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.